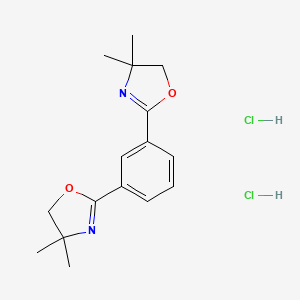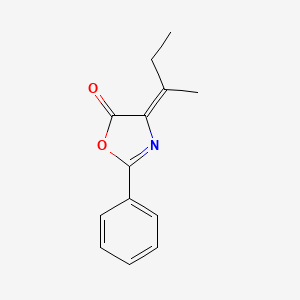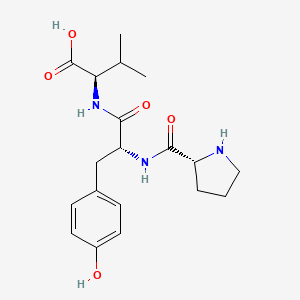
1,3-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene dihydrochloride is an organic compound that belongs to the class of bisoxazolines. It is characterized by the presence of two oxazoline rings attached to a benzene ring. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene dihydrochloride typically involves the reaction of 1,3-dibromobenzene with 4,4-dimethyl-2-oxazoline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The oxazoline rings can participate in nucleophilic substitution reactions.
Ring-Opening Reactions: The oxazoline rings can undergo ring-opening reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (THF).
Catalysts: Lewis acids such as zinc chloride and aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with amines can yield amide derivatives, while reaction with alcohols can produce ester derivatives .
Wissenschaftliche Forschungsanwendungen
1,3-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Industry: Utilized in the production of polymers and as a cross-linking agent in polymer chemistry.
Wirkmechanismus
The mechanism of action of 1,3-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene dihydrochloride involves its ability to form stable complexes with metal ions. The oxazoline rings act as chelating agents, binding to metal ions and stabilizing them in various oxidation states. This property is particularly useful in catalytic processes where the metal complex acts as the active catalyst .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane: Similar structure but with an ethane backbone instead of a benzene ring.
1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: Lacks the dimethyl groups on the oxazoline rings.
Uniqueness
1,3-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene dihydrochloride is unique due to the presence of dimethyl groups on the oxazoline rings, which can influence its reactivity and stability. This structural feature can enhance its ability to form stable metal complexes and improve its performance in catalytic applications .
Eigenschaften
Molekularformel |
C16H22Cl2N2O2 |
|---|---|
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
2-[3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole;dihydrochloride |
InChI |
InChI=1S/C16H20N2O2.2ClH/c1-15(2)9-19-13(17-15)11-6-5-7-12(8-11)14-18-16(3,4)10-20-14;;/h5-8H,9-10H2,1-4H3;2*1H |
InChI-Schlüssel |
MZOZLNRRMLHMHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)(C)C)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(7-Nitro-1-benzofuran-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B15209240.png)








![1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B15209313.png)
